Boc-5,5,5-trifluoro-DL-leucine

Description

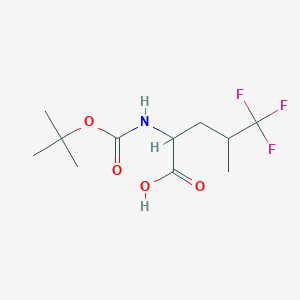

Structure

3D Structure

Properties

IUPAC Name |

5,5,5-trifluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3NO4/c1-6(11(12,13)14)5-7(8(16)17)15-9(18)19-10(2,3)4/h6-7H,5H2,1-4H3,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTXZUYAJDKNFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(=O)O)NC(=O)OC(C)(C)C)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619777 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-5,5,5-trifluoroleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409333-67-1 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-5,5,5-trifluoroleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-the-Synthesis-of-Boc-5-5-5-trifluoro-DL-leucine

An In-depth Technical Guide to the Synthesis of Boc-5,5,5-trifluoro-DL-leucine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated amino acids are pivotal building blocks in medicinal chemistry and chemical biology. The introduction of fluorine atoms into amino acids can significantly alter their physicochemical properties, such as hydrophobicity, metabolic stability, and conformational preferences, without drastically changing their molecular shape.[1] 5,5,5-Trifluoro-DL-leucine, an analog of the essential amino acid leucine, is of particular interest. Its incorporation into peptides and proteins can enhance proteolytic stability and modulate biological activity.[2][3]

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis. It provides robust protection of the amino group under a wide range of reaction conditions and can be cleanly removed with acid. This guide provides a comprehensive, in-depth technical overview of a reliable synthetic pathway to this compound, designed to be a self-validating system for researchers in the field.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached in a two-stage process. First, the precursor amino acid, 5,5,5-trifluoro-DL-leucine, is synthesized. Subsequently, the amino group of this precursor is protected using a suitable Boc-donating reagent.

A well-established and robust method for the synthesis of α-amino acids from aldehydes is the Strecker synthesis.[4][5] This method will be employed for the synthesis of the 5,5,5-trifluoro-DL-leucine precursor. The subsequent Boc protection is a standard procedure in peptide chemistry, and a reliable protocol using 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) will be detailed.

The overall synthetic workflow can be visualized as follows:

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 5,5,5-Trifluoro-DL-leucine via Strecker Synthesis

The Strecker synthesis is a classic and efficient method for preparing racemic α-amino acids.[4][5] It involves a three-component reaction between an aldehyde, ammonia (often from an ammonium salt), and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile.[6][7][8]

Mechanistic Insight

The reaction proceeds in two main stages:

-

Formation of the α-aminonitrile: The aldehyde reacts with ammonia to form an imine. The cyanide ion then performs a nucleophilic attack on the imine carbon to yield the α-aminonitrile.[5][6]

-

Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed under acidic conditions to a carboxylic acid, yielding the final α-amino acid.[5][8]

Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |

| 3-Methyl-3-(trifluoromethyl)butanal | 154.12 | 1.0 | Starting aldehyde. Handle in a fume hood. |

| Ammonium Chloride (NH4Cl) | 53.49 | 1.2 | Source of ammonia. |

| Potassium Cyanide (KCN) | 65.12 | 1.2 | EXTREMELY TOXIC . Handle with extreme caution and proper PPE. |

| Methanol (MeOH) | 32.04 | - | Solvent. |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | Excess | For hydrolysis. Corrosive. |

| Diethyl Ether | 74.12 | - | For extraction/washing. Flammable. |

| Dowex 50WX8 ion-exchange resin | - | - | For purification. |

Step-by-Step Procedure:

-

α-Aminonitrile Formation:

-

In a well-ventilated fume hood, dissolve 3-methyl-3-(trifluoromethyl)butanal (1.0 eq) in methanol.

-

Add ammonium chloride (1.2 eq) and potassium cyanide (1.2 eq) to the solution. Caution: KCN is highly toxic. Use appropriate safety measures.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Hydrolysis:

-

Once the formation of the aminonitrile is complete, carefully concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Add an excess of concentrated hydrochloric acid to the residue.

-

Heat the mixture to reflux (approximately 110°C) for 6-12 hours to ensure complete hydrolysis of the nitrile group.

-

-

Work-up and Purification:

-

After cooling to room temperature, wash the aqueous solution with diethyl ether to remove any unreacted aldehyde and other organic impurities.

-

Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt.

-

Dissolve the crude salt in water and apply it to a column of Dowex 50WX8 ion-exchange resin (H+ form).

-

Wash the column with deionized water to remove inorganic salts.

-

Elute the amino acid from the resin using an aqueous ammonia solution (e.g., 2 M NH4OH).

-

Collect the fractions containing the amino acid (can be checked by TLC with ninhydrin staining) and concentrate under reduced pressure to yield pure 5,5,5-trifluoro-DL-leucine as a white solid.[9][10]

-

Part 2: Boc Protection of 5,5,5-Trifluoro-DL-leucine

With the precursor amino acid in hand, the final step is the protection of the α-amino group. Using Boc-ON is advantageous as it reacts efficiently under mild conditions, and the byproducts are easily removed.[11]

Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |

| 5,5,5-Trifluoro-DL-leucine | 185.14 | 1.0 | Synthesized in Part 1. |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | 246.26 | 1.1 | Boc-donating reagent. |

| Triethylamine (Et3N) | 101.19 | 1.5 | Base. Handle in a fume hood. |

| Dioxane | 88.11 | - | Solvent. |

| Water (H2O) | 18.02 | - | Solvent. |

| Ethyl Acetate (EtOAc) | 88.11 | - | Extraction solvent. |

| 5% Citric Acid Solution | - | - | For acidification. |

| Sodium Sulfate (Na2SO4) or Magnesium Sulfate (MgSO4) | 142.04 / 120.37 | - | Drying agent. |

Step-by-Step Procedure:

-

Reaction Setup:

-

Dissolve 5,5,5-trifluoro-DL-leucine (1.0 eq) and triethylamine (1.5 eq) in a 1:1 (v/v) mixture of dioxane and water.[11]

-

Stir the mixture at room temperature until the amino acid is fully dissolved.

-

-

Boc-Protection:

-

Add Boc-ON (1.1 eq) to the solution with continuous stirring.[11]

-

Continue stirring the reaction at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC until the starting amino acid spot (visualized with ninhydrin) disappears.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with water.

-

Extract the aqueous phase twice with ethyl acetate to remove the oxime byproduct.[11]

-

Cool the remaining aqueous layer in an ice bath and acidify to approximately pH 3 with a cold 5% citric acid solution.

-

Immediately extract the acidified aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, which is often an oil or a waxy solid. The product can be further purified by recrystallization if necessary.

-

Characterization

The final product should be characterized to confirm its identity and purity.

-

¹H NMR and ¹⁹F NMR: To confirm the structure and the presence of the trifluoromethyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ for C11H18F3NO4 ≈ 286.12).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Considerations

-

Potassium Cyanide (KCN): KCN is a highly toxic substance. It should only be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas. All cyanide waste must be quenched and disposed of according to institutional safety protocols.

-

Solvents: Handle flammable organic solvents such as diethyl ether, ethyl acetate, and methanol in a fume hood away from ignition sources.

-

Acids and Bases: Concentrated HCl and triethylamine are corrosive and should be handled with care, using appropriate PPE.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Hohmann, T., et al. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry, 87(16), 10592–10604. [Link]

-

Delamare, A., et al. (2024). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5′,5′,5′-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus. Chimie, 27(S1), 1-15. [Link]

-

Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. [Link]

-

NROChemistry. (n.d.). Strecker Synthesis. NROChemistry. [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]

-

AAPPTec. (n.d.). Attaching Boc Protecting Groups With BOC-ON. AAPPTec. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. medschoolcoach.com [medschoolcoach.com]

- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 5,5,5-三氟-DL-亮氨酸 ≥98.0% (sum of isomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. peptide.com [peptide.com]

A Technical Guide to Boc-5,5,5-trifluoro-DL-leucine: Synthesis, Properties, and Applications in Peptide and Drug Development

This guide provides an in-depth technical overview of Boc-5,5,5-trifluoro-DL-leucine, a synthetic amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. We will explore its fundamental properties, synthesis, and critical applications, particularly in the realm of peptide and protein engineering. This document moves beyond a simple recitation of facts to offer field-proven insights into the strategic use of this unique building block.

Introduction: The Rationale for Fluorination in Amino Acid Chemistry

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry.[1][2][3] The trifluoromethyl group, in particular, offers a unique combination of properties that can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates.[4] When introduced into an amino acid scaffold like leucine, the trifluoromethyl group acts as a bioisostere for the native isopropyl group, maintaining a similar steric footprint while introducing potent electronic effects. This compound serves as a protected, ready-to-use building block for introducing these advantages into peptide-based therapeutics and other complex organic molecules.

The use of a DL-racemic mixture, as opposed to a pure enantiomer, presents both challenges and opportunities. While potentially complicating structural analysis, racemic building blocks can sometimes lead to novel self-assembly behaviors and altered enzymatic stability profiles in the resulting peptides.[5]

Physicochemical Properties and Identification

The foundational step in utilizing any chemical entity is a thorough understanding of its physical and chemical characteristics. While a specific CAS number for the Boc-protected DL-racemic mixture is not prominently indexed, the unprotected parent compound, 5,5,5-Trifluoro-DL-leucine, is well-characterized. The Boc-protected form is typically synthesized from this precursor as needed.

| Property | 5,5,5-Trifluoro-DL-leucine | Boc-5,5,5-trifluoro-L-leucine¹ |

| CAS Number | 2792-72-5[6] | Not available (MDL: MFCD09842631)[7] |

| Molecular Formula | C₆H₁₀F₃NO₂ | C₁₁H₁₈F₃NO₄ |

| Molecular Weight | 185.14 g/mol | 285.26 g/mol |

| Form | Crystalline solid | Solid |

| Synonyms | (±)-2-Amino-4-(trifluoromethyl)pentanoic acid | N-tert-butoxycarbonyl-5,5,5-trifluoro-L-leucine |

¹Data for the L-enantiomer is provided as a close reference for the properties of the DL-mixture.

Synthesis of this compound

The preparation of this compound is a two-stage process: first, the synthesis of the unprotected amino acid, followed by the introduction of the tert-butyloxycarbonyl (Boc) protecting group. While multiple routes to fluorinated amino acids exist, a common approach involves the alkylation of a glycine equivalent.

General Synthesis of 5,5,5-Trifluoro-DL-leucine

A generalized synthetic pathway can be envisioned starting from a suitable trifluoromethylated precursor. The key is the formation of the carbon skeleton and the introduction of the amine and carboxylic acid functionalities.

Sources

- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Chirality Effects in Peptide Assembly Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2792-72-5・5,5,5-Trifluoro-DL-leucine・5,5,5-Trifluoro-DL-leucine【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 7. Buy 5,5,5-Trifluoro-ʟ-leucine, N-t-Boc derivative Isotope - Quality Reliable Supply [sigmaaldrich.com]

An In-depth Technical Guide to N-α-Boc-5,5,5-trifluoro-DL-leucine: Molecular Properties, Synthesis, and Application in Modern Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of N-α-tert-butoxycarbonyl-5,5,5-trifluoro-DL-leucine (Boc-5,5,5-trifluoro-DL-leucine), a fluorinated amino acid analog of significant interest in medicinal chemistry and drug development. We will dissect its core molecular properties, centered on an accurate determination of its molecular weight, and explore the profound strategic advantages conferred by its trifluoromethyl group. This document serves as a resource for researchers and drug development professionals, offering field-proven insights into its synthesis, analytical validation, and application in creating next-generation peptide therapeutics with enhanced stability and bioavailability.

Fundamental Molecular Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in any research or development context. For this compound, these properties dictate its behavior in synthetic reactions and its ultimate contribution to the macromolecules it helps construct.

Chemical Identity and Structure

This compound is a derivative of the natural amino acid leucine. Its structure is characterized by two key modifications:

-

Trifluoromethylation: One of the terminal methyl groups of the leucine side chain is replaced by a trifluoromethyl (-CF₃) group.

-

Boc Protection: The alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, a standard protecting group in peptide synthesis.

These modifications are not trivial; they are deliberate chemical choices designed to impart specific, advantageous properties to the molecule. The trifluoromethyl group is a bioisostere of a methyl group but possesses vastly different electronic and lipophilic characteristics that are crucial for drug design.

Core Topic: Molecular Weight Determination

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for analytical confirmation via mass spectrometry. It is derived from the empirical formula of the compound.

-

Empirical Formula: C₁₁H₁₈F₃NO₄[1]

The molecular weight is calculated by summing the atomic weights of all constituent atoms:

-

Carbon (C): 11 × 12.011 u = 132.121 u

-

Hydrogen (H): 18 × 1.008 u = 18.144 u

-

Fluorine (F): 3 × 18.998 u = 56.994 u

-

Nitrogen (N): 1 × 14.007 u = 14.007 u

-

Oxygen (O): 4 × 15.999 u = 63.996 u

Summing these values yields the final molecular weight:

Molecular Weight (MW) = 285.26 g/mol [1]

This value is the cornerstone for accurate reagent measurement in synthetic protocols and for interpreting mass spectrometry data during quality control.

Physicochemical Characteristics

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Authoritative Source |

| Molecular Weight | 285.26 g/mol | Sigma-Aldrich[1] |

| Empirical Formula | C₁₁H₁₈F₃NO₄ | Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Primary Application | Peptide Synthesis | Sigma-Aldrich |

| Key Functional Groups | Boc (tert-Butoxycarbonyl), Carboxylic Acid, Trifluoromethyl | Sigma-Aldrich |

| CAS Number (Unprotected) | 2792-72-5 | Biosynth |

The Strategic Importance of Trifluoromethylation in Peptide Science

The decision to incorporate a trifluoromethylated amino acid into a peptide therapeutic is a strategic one, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.

Rationale for Fluorination: Enhancing Drug-like Properties

The trifluoromethyl (-CF₃) group is a powerful tool in medicinal chemistry for several reasons.[2] Its high electronegativity and lipophilicity significantly alter a molecule's properties.[2][3]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group highly resistant to metabolic degradation by enzymes.[2] When incorporated into a peptide, it can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the drug's in vivo half-life.[3]

-

Increased Lipophilicity: The -CF₃ group is highly lipophilic, which can enhance a drug candidate's ability to permeate biological membranes.[3][4] This is critical for improving oral bioavailability and for drugs that need to cross the blood-brain barrier.[4]

-

Modulation of Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic distribution within a peptide, potentially fine-tuning its binding affinity and selectivity for its biological target.[2][3]

The Role of the Boc Protecting Group

The Boc group is an acid-labile protecting group essential for the controlled, stepwise assembly of amino acids during Solid-Phase Peptide Synthesis (SPPS). Its function is to temporarily "cap" the nucleophilic alpha-amino group, preventing it from reacting out of turn. This ensures that peptide bonds are formed only at the desired position. The Boc strategy was a foundational method for peptide synthesis and remains relevant for the synthesis of complex or unusual peptides containing specialized residues like 5,5,5-trifluoro-leucine.[5]

Synthesis and Characterization Workflow

A robust and verifiable workflow for synthesis and analysis is paramount to ensure the quality and identity of the final product. This section outlines a self-validating system for preparing and confirming this compound.

Conceptual Synthesis Pathway

The synthesis is a standard N-protection reaction where the free amino group of 5,5,5-trifluoro-DL-leucine is reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Caption: Boc-protection of 5,5,5-trifluoro-DL-leucine.

Experimental Protocol: Boc-Protection of 5,5,5-trifluoro-DL-leucine

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

-

Dissolution: Dissolve 5,5,5-trifluoro-DL-leucine (1.0 eq) in a 1:1 mixture of dioxane and aqueous 1M sodium bicarbonate (NaHCO₃).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Acidification): Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M hydrochloric acid (HCl). The product should precipitate out of solution.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. The causality here is to move the more lipophilic Boc-protected product from the polar aqueous phase to the organic phase.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Product: The crude product can be further purified by column chromatography or recrystallization if necessary to yield pure this compound as a solid.

Analytical Validation Protocol

To ensure trustworthiness, the identity and purity of the synthesized compound must be rigorously confirmed using a multi-pronged analytical approach.

Sources

- 1. Buy 5,5,5-Trifluoro-ʟ-leucine, N-t-Boc derivative Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]

An In-Depth Technical Guide to the Structure and Application of Boc-5,5,5-trifluoro-DL-leucine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Fluorination in Modern Drug Design

The strategic incorporation of fluorine into bioactive molecules represents a paradigm shift in contemporary medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—offer a powerful toolkit for optimizing drug candidates. Among the various strategies, the use of fluorinated amino acids has emerged as a particularly fruitful approach to enhancing the therapeutic potential of peptides and peptidomimetics. This guide provides a comprehensive technical overview of Boc-5,5,5-trifluoro-DL-leucine, a valuable building block in this endeavor, intended to equip researchers and drug development professionals with the foundational knowledge to leverage its potential.

Physicochemical Profile of this compound

This compound is the N-tert-butyloxycarbonyl (Boc) protected form of 5,5,5-trifluoro-DL-leucine. The introduction of the trifluoromethyl group in place of one of the terminal methyl groups of the leucine side chain imparts significant alterations to its properties.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₈F₃NO₄ | [1] |

| Molecular Weight | 285.26 g/mol | [1] |

| Appearance | Solid | [1] |

| Functional Group | Boc | [1] |

| CAS Number | 409333-67-1 | [2] |

The trifluoromethyl group is a strong electron-withdrawing moiety, which can influence the electronic distribution within a peptide chain. Furthermore, its lipophilic nature can enhance membrane permeability, a critical factor for bioavailability. The robust C-F bonds also confer increased resistance to enzymatic degradation, thereby extending the in vivo half-life of peptides incorporating this amino acid.[3]

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound involves two key stages: the synthesis of the unprotected amino acid, 5,5,5-trifluoro-DL-leucine, followed by the introduction of the Boc protecting group.

Synthesis of 5,5,5-trifluoro-DL-leucine

While several stereoselective routes to individual isomers of 5,5,5-trifluoroleucine exist, a common approach to the racemic mixture is through a modification of the Strecker synthesis or alkylation of a glycine equivalent. A generalized Strecker synthesis pathway is outlined below.[4][5]

Experimental Protocol: Strecker Synthesis of 5,5,5-trifluoro-DL-leucine

-

Imine Formation: 3-Methyl-3-(trifluoromethyl)butanal is reacted with ammonia to form the corresponding imine. This reaction is typically carried out in a suitable solvent like methanol at reduced temperatures.

-

Cyanide Addition: To the freshly prepared imine, a source of cyanide, such as sodium cyanide or trimethylsilyl cyanide, is added to form the α-aminonitrile.[6]

-

Hydrolysis: The resulting α-aminonitrile is then hydrolyzed under acidic conditions (e.g., with 6M HCl) to yield the racemic 5,5,5-trifluoro-DL-leucine.[7]

-

Purification: The crude amino acid can be purified by recrystallization or ion-exchange chromatography.

Causality Behind Experimental Choices: The Strecker synthesis is a robust and well-established method for the synthesis of racemic α-amino acids from aldehydes. The choice of an acid hydrolysis step is critical for the complete conversion of the nitrile group to a carboxylic acid.

Boc Protection of 5,5,5-trifluoro-DL-leucine

The protection of the amino group is crucial for its subsequent use in solid-phase peptide synthesis. The Boc group is a standard, acid-labile protecting group.[8]

Experimental Protocol: Boc Protection

-

Dissolution: Dissolve 5,5,5-trifluoro-DL-leucine (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[4]

-

Reaction: Add di-tert-butyl dicarbonate (Boc-ON, 1.1 equivalents) to the solution at room temperature with stirring. The reaction mixture should become homogeneous within an hour. Continue stirring for an additional 2 hours.[4]

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate to remove byproducts. Acidify the aqueous layer with a mild acid (e.g., 5% citric acid) and extract the Boc-protected amino acid into ethyl acetate.[4]

-

Isolation: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.[4]

-

Purification: The product can be further purified by flash chromatography on silica gel.

Self-Validating System: The progress of the Boc protection can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino acid spot and the appearance of a new, higher Rf spot corresponding to the more non-polar Boc-protected product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the Boc group protons (singlet, ~1.4 ppm), the methyl protons (doublet), the methine proton adjacent to the trifluoromethyl group (multiplet), the diastereotopic methylene protons (multiplets), and the α-proton (multiplet).[9][10][11][12] |

| ¹³C NMR | Resonances for the Boc carbonyl carbon (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the Boc methyl carbons (~28 ppm), the α-carbon, the β-carbon, the γ-carbon, the methyl carbon, and the trifluoromethyl carbon (quartet due to C-F coupling).[13][14][15] |

| ¹⁹F NMR | A single resonance (or a doublet of doublets in a chiral environment) for the trifluoromethyl group, typically in the range of -60 to -75 ppm relative to CFCl₃. The precise chemical shift is sensitive to the local electronic environment.[16][17][18][19] |

| Mass Spectrometry (ESI-MS) | The expected molecular ion peak [M+H]⁺ or [M+Na]⁺. Common fragmentation patterns for Boc-protected amino acids include the loss of isobutylene (M-56) and the loss of the entire Boc group (M-100).[3][20][21][22][23] |

Chromatographic Purity Assessment

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[24]

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[24]

-

Mobile Phase B: Acetonitrile with 0.1% TFA.[24]

-

Gradient: A typical gradient would be 5% to 95% B over 20 minutes.[24]

-

Flow Rate: 1.0 mL/min.[24]

-

Detection: UV at 210-220 nm.[24]

-

Chiral Separation: For the separation of the D and L enantiomers, a chiral stationary phase (e.g., crown ether-based) is required.[25][26][27][28][29]

Trustworthiness: The use of a C18 column in RP-HPLC separates compounds based on their hydrophobicity. The Boc-protected amino acid, being more hydrophobic than its unprotected precursor, will have a longer retention time, providing a clear indication of successful protection.[24]

Applications in Drug Development and Research

The incorporation of 5,5,5-trifluoro-DL-leucine into peptides has demonstrated significant potential in enhancing their therapeutic properties.

Enhanced Metabolic Stability and Bioactivity

The trifluoromethyl group can sterically shield adjacent peptide bonds from enzymatic cleavage, leading to a longer in vivo half-life.[3] Studies have shown that replacing leucine with trifluoroleucine can increase the resistance of peptides to degradation by proteases.[30][31] This enhanced stability is crucial for the development of orally bioavailable peptide drugs.

Modulation of Peptide Conformation and Assembly

The introduction of the bulky and lipophilic trifluoromethyl group can influence the secondary structure of peptides. For instance, the incorporation of 5,5,5-trifluoroleucine into coiled-coil peptides has been shown to increase their thermal stability.[16][32] This property can be harnessed to design more robust peptide-based biomaterials and therapeutics.[33]

Antimicrobial Peptides

The substitution of leucine with trifluoroleucine in antimicrobial peptides (AMPs) has been explored as a strategy to enhance their activity. The increased hydrophobicity can improve the interaction of the peptide with bacterial membranes. For example, analogs of the antimicrobial peptide MSI-78 containing fluorinated amino acids have been investigated to probe their membrane disruption mechanism.[8][34][35][36]

Potential Mechanism of Action in Antimicrobial Peptides

Caption: Enhanced antimicrobial activity through improved membrane interaction.

G Protein-Coupled Receptor (GPCR) Ligands

While direct studies on the effect of this compound on GPCR signaling are emerging, the fluorination of GPCR ligands is a known strategy to modulate their potency and selectivity. The altered lipophilicity and electronic properties of trifluoroleucine-containing peptides could influence their binding affinity and signaling outcomes at GPCRs.[6][7][11][28][37] Further research in this area is warranted to explore the potential of this building block in designing novel GPCR modulators.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of modified peptides with enhanced therapeutic potential. Its ability to increase metabolic stability, modulate conformation, and enhance biological activity makes it a compelling tool for drug discovery and development. As our understanding of the nuanced effects of fluorination on peptide structure and function deepens, we can anticipate the rational design of novel peptide-based therapeutics with superior efficacy and pharmacokinetic profiles. The continued exploration of this and other fluorinated amino acids will undoubtedly pave the way for the next generation of innovative medicines.

References

- Aceña, J. L., et al. (2013). Recent advances in the synthesis of fluorinated α-amino acids. Journal of Fluorine Chemistry, 155, 21-38.

- Banerjee, S., et al. (2007). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of Mass Spectrometry, 42(8), 1049-1061.

- Cui, H., et al. (2017).

- BenchChem. (2025). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. BenchChem.

- Das, A., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 657-669.

- Delamare, A., et al. (2022). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins. Comptes Rendus Chimie, 25(S1), 1-11.

- HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687).

- HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- Montclare, J. K., et al. (2009). Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine. ChemBioChem, 10(1), 84-86.

- Buer, B. C., et al. (2011). Using fluorine nuclear magnetic resonance to probe changes in the structure and dynamics of membrane-active peptides interacting with lipid bilayers. Biochemistry, 50(29), 6444-6454.

- Salwiczek, M., et al. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. Journal of Peptide Science, 19(6), 381-389.

- Tang, Y., et al. (2001). Stabilization of coiled-coil peptide domains by introduction of trifluoroleucine. Biochemistry, 40(9), 2790-2796.

- Vasas, A., et al. (2020). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Molecules, 25(15), 3536.

- ChemicalBook. (2025). BOC-D,L-5,5,5-TRIFLUOROLEUCINE | 409333-67-1. ChemicalBook.

- Oldfield, E., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society, 118(32), 7543-7544.

- Vertex AI Search. (n.d.). Why Choose Trifluoromethylated Amino Acids for Peptide Drug Development.

- BenchChem. (2025). Technical Support Center: Mass Spectrometry Analysis of Peptides with Boc-Arg-Ome. BenchChem.

- Anaspec. (n.d.). Fmoc-5,5,5-trifluoro-DL-leucine. Anaspec.

- AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. AAPPTec.

- UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara.

- Sigma-Aldrich. (n.d.).

- Gil-Av, E., et al. (1976). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Journal of the American Chemical Society, 98(6), 1605-1607.

- Kruger, J. M., et al. (2009). The Amino Acid Derivative DL-Trifluoroleucine Acts as a Chemorepellent to Pseudomonas Aeruginosa. Investigative Ophthalmology & Visual Science, 50(13), 5115-5115.

- Reddit. (2023).

- NROChemistry. (n.d.). Strecker Synthesis. NROChemistry.

- Phenomenex. (n.d.).

- Jacobsen, E. N., et al. (2006). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Proceedings of the National Academy of Sciences, 103(31), 11473-11477.

- ResearchGate. (n.d.). Figure 2: (a) Sequences of the antimicrobial peptide MSI-78 and....

- Tuzi, S., et al. (1993). A high-resolution solid-state 13C-NMR study on [1-13C]Ala and [3-13C]Ala and [1-13C]Leu and Val-labelled bacteriorhodopsin. Conformation and dynamics of transmembrane helices, loops and termini, and hydration-induced conformational change. European Journal of Biochemistry, 218(3), 837-844.

- BOC Sciences. (n.d.). BOC-amino acids. BOC Sciences.

- NIST. (n.d.). Leucine. NIST WebBook.

- Biosynth. (n.d.). 5,5,5-Trifluoro-DL-leucine | 2792-72-5 | FT29687. Biosynth.

- MDPI. (2018).

- ResearchGate. (n.d.). Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35.

- Wenschuh, H., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Amino Acids, 46(8), 1861-1870.

- Kiss, L. E., et al. (2008). Efficient synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters, 10(9), 1835-1837.

- Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Chem-Station. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples.

- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

- News-Medical. (2023). Uncovering the role of the third intracellular loop in the GPCR's signaling mechanism. News-Medical.

- Li, T., & Liu, N. (2021). Role of the G-Protein-Coupled Receptor Signaling Pathway in Insecticide Resistance. Frontiers in Physiology, 12, 738127.

- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

- Bechinger, B., et al. (2001). Solid-State NMR Investigation of the Membrane-Disrupting Mechanism of Antimicrobial Peptides MSI-78 and MSI-594 Derived from Magainin 2 and Melittin. Biochemistry, 40(40), 12089-12095.

- ResearchGate. (2022). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column..

- Osipov, S., et al. (2022).

- Sarojini, V., et al. (2013). Enhancing proline-rich antimicrobial peptide action by homodimerization: influence of bifunctional linker. Chemical Science, 4(12), 4447-4455.

- Wu, S., et al. (2014). Purification & Characterization of Transcription Factors. Methods in Enzymology, 548, 205-220.

Sources

- 1. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]

- 3. reddit.com [reddit.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 6. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. total-synthesis.com [total-synthesis.com]

- 8. MSI-78, an Analogue of the Magainin Antimicrobial Peptides, Disrupts Lipid Bilayer Structure via Positive Curvature Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. kpwulab.com [kpwulab.com]

- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. biophysics.org [biophysics.org]

- 20. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. phx.phenomenex.com [phx.phenomenex.com]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. researchgate.net [researchgate.net]

- 30. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Using fluorine nuclear magnetic resonance to probe changes in the structure and dynamics of membrane-active peptides interacting with lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Solid-State NMR Investigation of the Membrane-Disrupting Mechanism of Antimicrobial Peptides MSI-78 and MSI-594 Derived from Magainin 2 and Melittin - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Purification and Structural Characterization of N-Terminal 190 Amino Acid Deleted Essential Mammalian Protein; Transcription Termination Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Stability and Storage of Boc-5,5,5-trifluoro-DL-leucine

Introduction

Boc-5,5,5-trifluoro-DL-leucine is a synthetic amino acid analog of significant interest in the fields of medicinal chemistry and drug development. The incorporation of the trifluoromethyl group imparts unique properties to peptides and proteins, such as increased metabolic stability, enhanced hydrophobicity, and altered conformational preferences.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for its use in peptide synthesis. Ensuring the chemical integrity of this valuable building block is paramount for reproducible and successful research outcomes. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, drawing upon established principles of organic chemistry and best practices for handling sensitive reagents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to comprehending its stability profile.

| Property | Value | Source |

| Molecular Formula | C11H18F3NO4 | [4] |

| Molecular Weight | 285.26 g/mol | [4] |

| Appearance | White to off-white solid/crystals | [5] |

| Form | Solid |

Core Principles of Stability and Storage

The stability of this compound is primarily influenced by three key factors: temperature, moisture, and pH. The presence of the Boc protecting group and the trifluoromethyl moiety dictates its susceptibility to specific degradation pathways.

Recommended Storage Conditions

For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark environment. While some suppliers suggest storage at room temperature (10°C - 25°C) for short periods, long-term storage at refrigerated (2-8°C) or frozen (-20°C) temperatures is highly recommended to minimize the risk of degradation.[5][6]

To prevent the introduction of moisture, which can lead to hydrolysis, it is crucial to allow the container to equilibrate to room temperature before opening.[7] For weighing and handling, the use of a glove box or a desiccator is advised to maintain a low-humidity environment.

Caption: Decision workflow for storing solid this compound.

Potential Degradation Pathways

Understanding the potential chemical reactions that can compromise the integrity of this compound is essential for preventing its degradation.

Acid-Catalyzed Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions. Exposure to strong acids, or even milder acidic environments over prolonged periods, can lead to the cleavage of the Boc group, yielding the free amino acid, isobutylene, and carbon dioxide. This is the most significant and likely degradation pathway.

Causality: The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation.

Hydrolysis

While the compound is a solid, exposure to moisture, particularly at elevated temperatures, can lead to the slow hydrolysis of the ester linkage within the Boc group or potentially affect the carboxylic acid functionality. Storing the compound in a desiccated environment is crucial to mitigate this risk.

Thermal Decomposition

Although generally stable at room temperature, prolonged exposure to high temperatures can lead to decomposition. The exact decomposition products can be complex, but it is a factor to consider for long-term storage and during experimental procedures involving heat.

Caption: Major degradation pathways for this compound.

Experimental Protocol: Stability Assessment

To ensure the integrity of this compound for critical applications, a self-validating stability study is recommended. This protocol outlines a systematic approach to evaluate the compound's stability under various conditions.

Objective:

To assess the stability of solid this compound under accelerated and long-term storage conditions.

Materials:

-

This compound (high purity)

-

Amber glass vials with screw caps

-

Controlled environment chambers (e.g., 25°C/60% RH, 40°C/75% RH)

-

Refrigerator (2-8°C)

-

Freezer (-20°C)

-

HPLC system with a suitable column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, water, trifluoroacetic acid)

-

Analytical balance

-

Desiccator

Methodology:

-

Initial Characterization (T=0):

-

Accurately weigh and record the initial mass of this compound.

-

Perform an initial purity analysis using a validated HPLC method to establish the baseline (T=0) purity.

-

Record the appearance of the material.

-

-

Sample Preparation and Storage:

-

Aliquot accurately weighed samples of the compound into separate, labeled amber glass vials.

-

Place the vials in the following storage conditions:

-

-20°C (Freezer)

-

2-8°C (Refrigerator)

-

25°C/60% Relative Humidity (RH)

-

40°C/75% Relative Humidity (RH) - Accelerated condition

-

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1, 3, 6, 12 months for long-term; 1, 2, 4 weeks for accelerated), remove one vial from each storage condition.

-

Allow the vial to equilibrate to room temperature in a desiccator before opening.

-

Visually inspect the appearance of the sample.

-

Accurately weigh the sample to check for any mass change.

-

Prepare a solution of known concentration and analyze its purity by HPLC.

-

-

Data Analysis:

-

Compare the purity at each time point to the initial (T=0) purity.

-

Calculate the percentage of degradation.

-

Monitor for the appearance of any new peaks in the chromatogram, which would indicate the formation of degradation products.

-

Data Presentation:

The results of the stability study should be summarized in a clear and concise table for easy comparison.

| Storage Condition | Time Point | Appearance | Purity (%) | Degradation (%) |

| -20°C | 0 | White Solid | 99.5 | 0.0 |

| 1 month | No Change | 99.4 | 0.1 | |

| 3 months | No Change | 99.5 | 0.0 | |

| 2-8°C | 0 | White Solid | 99.5 | 0.0 |

| 1 month | No Change | 99.3 | 0.2 | |

| 3 months | No Change | 99.2 | 0.3 | |

| 25°C/60% RH | 0 | White Solid | 99.5 | 0.0 |

| 1 month | No Change | 98.8 | 0.7 | |

| 3 months | Slight Clumping | 98.1 | 1.4 | |

| 40°C/75% RH | 0 | White Solid | 99.5 | 0.0 |

| 1 week | Clumping | 97.5 | 2.0 | |

| 2 weeks | Yellowish tint | 96.2 | 3.3 |

(Note: The data in the table above is illustrative and not based on actual experimental results.)

Conclusion

The chemical integrity of this compound is critical for its successful application in research and development. By understanding its physicochemical properties and potential degradation pathways, researchers can implement appropriate storage and handling procedures to ensure its long-term stability. For optimal preservation, it is strongly recommended to store this compound in a tightly sealed container, protected from light and moisture, at refrigerated (2-8°C) or frozen (-20°C) temperatures. The implementation of a routine stability assessment program is a best practice to guarantee the quality and reliability of this important synthetic building block.

References

-

Carl ROTH. Safety Data Sheet: Boc-L-tert-Leucine. [Link]

-

AAPPTec. Handling and Storage of Peptides - FAQ. [Link]

-

PubChem. L-leucine degradation I. [Link]

-

Freie Universität Berlin. Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. [Link]

-

PMC. Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]

-

PubChem. Valine, Leucine, and Isoleucine Degradation. [Link]

Sources

- 1. 5,5,5-三氟-DL-亮氨酸 ≥98.0% (sum of isomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Refubium - Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow [refubium.fu-berlin.de]

- 3. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BOC-D,L-5,5,5-TRIFLUOROLEUCINE | 409333-67-1 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BOC-L-Leucine | 13139-15-6 [chemicalbook.com]

- 7. peptide.com [peptide.com]

An In-Depth Technical Guide to Boc-5,5,5-trifluoro-DL-leucine as a Leucine Analog

Abstract

The strategic incorporation of non-canonical amino acids into peptides and proteins represents a powerful tool in modern drug discovery and chemical biology. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties imparted by fluorine. This guide provides a comprehensive technical overview of Boc-5,5,5-trifluoro-DL-leucine, a protected analog of the essential amino acid leucine. We will explore its synthesis, physicochemical properties, and its profound impact on peptide and protein structure, stability, and function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this fluorinated amino acid in their work. We will delve into its mechanism of action, provide detailed experimental protocols for its use in solid-phase peptide synthesis and for analysis by ¹⁹F NMR, and discuss its applications in enhancing proteolytic stability and as a probe for molecular interactions.

Introduction: The Rationale for Fluorination in Leucine Analogs

Leucine, with its isobutyl side chain, is one of the most abundant amino acids in proteins and plays a critical role in hydrophobic core formation and protein-protein interactions. The substitution of hydrogen atoms with fluorine in the leucine side chain, resulting in 5,5,5-trifluoroleucine, introduces minimal steric perturbation while dramatically altering the electronic properties of the side chain. The high electronegativity of fluorine and the strength of the C-F bond confer several advantageous properties, including increased hydrophobicity, enhanced metabolic stability, and the ability to serve as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) studies.[1]

The tert-butyloxycarbonyl (Boc) protecting group on the α-amine of 5,5,5-trifluoro-DL-leucine makes it a ready-to-use building block for solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide and protein engineering.[2] This guide will provide the necessary technical details to effectively utilize this powerful analog in your research.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is crucial for its effective application.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈F₃NO₄ | [2] |

| Molecular Weight | 285.26 g/mol | [2] |

| Appearance | White to off-white solid/crystals | [3][4] |

| Storage | 4°C, sealed, away from moisture | [3] |

| Solubility | Soluble in water (with acid), DMF, and other organic solvents for peptide synthesis. | [3] |

| SMILES | CC(CC(O)=O)C(F)(F)F | [2] |

Synthesis of this compound

The synthesis of fluorinated amino acids can be challenging. A stereoselective synthesis of (2S,4R)-5,5,5-trifluoroleucine has been reported, which provides a route to a specific stereoisomer.[5][6] For the purpose of this guide, which focuses on the readily available DL-racemic mixture, we present a general two-stage conceptual pathway: the synthesis of the unprotected amino acid followed by Boc-protection.

Synthesis of 5,5,5-trifluoro-DL-leucine

A stereoselective route to (2S,4R)-5,5,5-trifluoroleucine has been achieved via the hydrogenation and hydrodefluorination of a pentafluoroisobutenyl chain using a chiral Schiff base Ni(II) complex.[5][6] The reaction conditions, particularly the hydrogen pressure, can be tuned to favor the formation of the trifluorinated product.[5] Subsequent hydrolysis of the nickel complex yields the free amino acid.[5] While this method is stereoselective, similar principles can be applied using achiral precursors to generate the racemic mixture.

Boc Protection of 5,5,5-trifluoro-DL-leucine

Once the unprotected 5,5,5-trifluoro-DL-leucine is obtained, the α-amino group can be protected using a standard Boc-protection protocol. A common and effective method involves the use of BOC-ON (2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile).

Protocol for Boc Protection:

-

Dissolve 5,5,5-trifluoro-DL-leucine (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 mixture of dioxane and water.

-

Add BOC-ON (1.1 equivalents) to the solution at room temperature with stirring.

-

Allow the reaction to proceed for 2-4 hours until the mixture becomes homogeneous.

-

Dilute the reaction mixture with water and extract with ethyl acetate to remove the oxime byproduct.

-

Acidify the aqueous layer with a dilute acid (e.g., 5% citric acid) and extract the Boc-protected amino acid into ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to yield the crude this compound.

-

The product can be further purified by recrystallization if necessary.[7]

Mechanism of Action and Biological Implications

Interaction with Leucyl-tRNA Synthetase and Protein Synthesis

As a leucine analog, 5,5,5-trifluoroleucine can be recognized by leucyl-tRNA synthetase (LRS), the enzyme responsible for charging tRNA with leucine. This allows for its incorporation into proteins during translation. However, the efficiency of this process can be lower than that for natural leucine. The presence of the electron-withdrawing trifluoromethyl group can alter the binding affinity for LRS and the kinetics of tRNA charging.

Some studies suggest that high concentrations of fluorinated amino acid analogs can inhibit protein synthesis.[8] This may occur through competition with the natural amino acid for the active site of the aminoacyl-tRNA synthetase or by interfering with subsequent steps in translation.

Impact on mTORC1 Signaling

Leucyl-tRNA synthetase also acts as a sensor for intracellular leucine levels, playing a key role in the activation of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. By binding to LRS, leucine initiates a conformational change that promotes the interaction of LRS with Rag GTPases, leading to mTORC1 activation. As an analog of leucine, 5,5,5-trifluoroleucine has the potential to modulate this signaling pathway, either as an agonist or an antagonist, depending on how it influences the conformation of LRS. This presents an exciting avenue for the development of therapeutics targeting mTORC1-related diseases.

Applications in Peptide and Protein Engineering

Enhancing Thermal Stability

One of the most well-documented effects of incorporating 5,5,5-trifluoroleucine into peptides and proteins is the enhancement of their thermal stability. The increased hydrophobicity of the trifluoromethyl group contributes to more favorable packing within the hydrophobic core of a protein. Studies on coiled-coil peptides have shown that substitution of leucine with 5,5,5-trifluoroleucine can significantly increase the melting temperature (Tm). For example, the substitution of leucine residues at the 'd' positions of the GCN4-p1d leucine zipper peptide resulted in an increase in the midpoint thermal unfolding temperature by 13°C.[9]

| Peptide | Midpoint Thermal Unfolding Temperature (Tm) | Change in Tm | Reference |

| GCN4-p1d (Leucine) | 35 °C | - | [9] |

| GCN4-p1d (Trifluoroleucine) | 48 °C | +13 °C | [9] |

This stabilizing effect is a significant advantage in the development of therapeutic proteins and enzymes that require a long shelf-life and stability under physiological conditions.

Increasing Proteolytic Stability

Peptide-based drugs are often limited by their rapid degradation by proteases in the body. The incorporation of non-canonical amino acids, including fluorinated ones, is a common strategy to improve proteolytic resistance. The C-F bond is exceptionally strong, and the trifluoromethyl group can sterically hinder the approach of proteases to the peptide backbone. Studies on various peptides have shown that the introduction of fluorinated amino acids, such as hexafluoroleucine and trifluoroisoleucine, can significantly increase their stability against degradation by enzymes like α-chymotrypsin, pepsin, and elastase.[5][10][11] The degree of stabilization is often dependent on the position of the fluorinated residue relative to the cleavage site.[5][10]

A Probe for ¹⁹F NMR Studies

The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine in most biological systems.[12] The chemical shift of ¹⁹F is highly sensitive to its local environment, making it a powerful tool for studying protein conformation, dynamics, and interactions.[12] By incorporating 5,5,5-trifluoroleucine into a peptide or protein, researchers can use ¹⁹F NMR to:

-

Monitor conformational changes upon ligand binding.

-

Determine binding affinities (Kd) of small molecules or other proteins.

-

Characterize protein folding and unfolding pathways.

-

Screen for fragment-based drug leads.

Experimental Protocols

Incorporation of this compound via Boc-SPPS

The incorporation of this compound into a growing peptide chain follows the standard principles of Boc solid-phase peptide synthesis (SPPS). However, due to the steric bulk of the trifluoromethyl group, optimization of the coupling step may be necessary to ensure high coupling efficiency.

Step-by-Step Boc-SPPS Protocol:

-

Resin Swelling: Swell the appropriate Boc-compatible resin (e.g., MBHA for peptide amides, Merrifield for peptide acids) in dichloromethane (DCM) for at least 30 minutes.

-

Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the resin-bound peptide.

-

Washing: Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM to remove residual TFA.

-

Neutralization: Neutralize the N-terminal trifluoroacetate salt by washing the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM.

-

Coupling of this compound:

-

Dissolve this compound (2-4 equivalents) and a coupling reagent in N,N-dimethylformamide (DMF). For bulky amino acids, more potent coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are recommended over carbodiimides like DCC.[4]

-

Add the activated amino acid solution to the resin, followed by DIEA (4-6 equivalents).

-

Allow the coupling reaction to proceed for 2-4 hours. Due to the steric hindrance of the trifluoromethyl group, a longer coupling time or a double coupling step may be required.[4]

-

Monitor the coupling efficiency using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final coupling step, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Sources

- 1. mdpi.com [mdpi.com]

- 2. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]

- 3. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. peptide.com [peptide.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. benchchem.com [benchchem.com]

- 10. Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

Fluorinated Amino Acids: From Unique Physicochemical Properties to Transformative Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amino acids has emerged as a powerful and versatile tool in chemical biology, drug discovery, and materials science. Fluorinated amino acids (FAAs), by virtue of the unique properties of the fluorine atom—including its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer researchers unprecedented control over the physicochemical and biological properties of peptides and proteins.[1][2] This guide provides a comprehensive overview of the core applications of FAAs, delving into the fundamental principles that govern their utility. We will explore their role in enhancing protein stability, precisely controlling molecular conformation, and serving as powerful probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we will examine their impact on drug design by modulating pharmacokinetic and pharmacodynamic profiles and their use in advanced imaging techniques like Positron Emission Tomography (PET). This document is intended as a technical resource, providing not only theoretical grounding but also practical, field-proven methodologies for the modern researcher.

Part 1: The Fundamental Advantage of Fluorine in Amino Acid Chemistry

The utility of FAAs stems directly from the distinct physicochemical properties of fluorine. Unlike other halogens, fluorine is the most electronegative element, yet it possesses a van der Waals radius similar to that of a hydrogen atom.[2] This unique combination allows fluorine to act as a subtle "bioisostere" of hydrogen while exerting profound electronic effects.

Key properties and their consequences include:

-

High Electronegativity: The extreme polarity of the C-F bond creates strong dipole moments and significantly alters the local electronic environment.[2] This can influence pKa values of nearby functional groups, modulate hydrogen bonding capabilities, and create unique electrostatic interactions with binding partners.[1]

-

Increased Hydrophobicity: The incorporation of fluorine, particularly in the form of trifluoromethyl (CF₃) or other polyfluorinated groups, dramatically increases the hydrophobicity of an amino acid side chain.[2][3] This "fluorous effect" is a primary driver for enhancing protein stability and can be leveraged to create self-assembling fluorous domains within protein structures.[2][4]

-

Metabolic Stability: The C-F bond is exceptionally strong (bond dissociation energy up to ~130 kcal/mol), making it highly resistant to metabolic degradation by enzymes like cytochrome P450s.[1] This is a cornerstone of its application in drug development to improve the half-life of peptide-based therapeutics.[2]

-

Conformational Control: Strategic placement of fluorine can induce specific conformational biases in the amino acid backbone and side chain. The most prominent example is the "gauche effect" in fluorinated prolines, which allows for precise control over peptide secondary structure.[2][5]

A Note on Synthesis Strategies

The synthesis of FAAs is a complex field, as no single general method exists.[] Strategies are broadly divided into two categories:

-

Fluorinated Building Blocks: This approach involves starting with a fluorine-containing compound and adding the amino and carboxylic acid functionalities.[7]

-

Direct Fluorination: This involves the selective fluorination of a standard amino acid precursor. This can be achieved using either electrophilic (e.g., Selectfluor) or nucleophilic (e.g., DAST) fluorinating reagents.[7][8]

Recent advances in transition-metal catalysis are providing more efficient and selective routes to novel FAA structures, expanding the toolkit available to researchers.[7]

Part 2: Core Applications in Peptide and Protein Science

The ability to rationally engineer peptides and proteins with novel properties is a central goal of biotechnology. FAAs have become indispensable tools in this endeavor.

Enhancing Protein Stability

One of the most celebrated applications of FAAs is the enhancement of protein stability. The increased hydrophobicity of fluorinated side chains drives stronger hydrophobic packing in the protein core, leading to significant increases in thermal and chemical stability.[3][] This "fluoro-stabilization" effect has been demonstrated in numerous systems.[2] For example, replacing leucine with hexafluoroleucine (hFLeu) in the hydrophobic core of a coiled-coil protein resulted in a dramatic increase in its melting temperature (Tₘ).[9] This enhanced stability is critical for developing robust protein-based therapeutics and industrial enzymes that can withstand harsh conditions.

| Protein System | Amino Acid Substitution | ΔTₘ (°C) | Key Insight |

| GCN4 Coiled Coil | Leucine → Hexafluoroleucine | +22 | Demonstrates significant thermal stabilization from a highly fluorinated aliphatic residue.[9] |

| Collagen Mimetic | Proline → 4(R)-Fluoroproline | +10 | Stabilization arises from stereoelectronic effects (gauche effect) rather than hydrophobicity.[9] |

| PvuII Endonuclease | Phenylalanine → 3-F-Phe | ~0 | Shows that fluorination does not always increase stability but can modulate activity. |

Probing Structure and Dynamics with ¹⁹F NMR Spectroscopy

Perhaps the most powerful application of FAAs in basic research is their use as probes for ¹⁹F NMR spectroscopy.[9][10] The fluorine nucleus (¹⁹F) is an ideal NMR probe for biological systems for several reasons:

-

100% Natural Abundance and High Sensitivity: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it 83% as sensitive as ¹H.[9]

-

No Background Signal: Since fluorine is virtually absent from biological systems, ¹⁹F NMR spectra of labeled proteins are free from background signals.[9][11]

-

Exquisite Environmental Sensitivity: The ¹⁹F chemical shift is extremely sensitive to the local environment, with changes of up to 8 ppm observed upon protein denaturation or ligand binding.[9][12]

This sensitivity allows researchers to monitor subtle conformational changes, map binding interfaces, and quantify ligand affinity without the need for large, complex multidimensional experiments often required for ¹H/¹³C/¹⁵N NMR.[13][14] Protein-observed ¹⁹F NMR (PrOF NMR) has become a mainstream technique in fragment-based drug discovery for screening compound libraries and quantifying binding affinities.[14]

The following diagram outlines a typical workflow for a PrOF NMR-based fragment screening campaign.

Caption: Workflow for fragment-based screening using Protein-Observed ¹⁹F NMR (PrOF NMR).

Controlling Conformation: The Fluorinated Proline Switch

Proline is unique among amino acids because its backbone amide bond can exist in either a cis or trans conformation, acting as a "switch" in protein folding and function.[5] Fluorination of the proline ring, particularly at the 4-position, provides an unprecedented level of control over this switch.[2]

-

(4R)-Fluoroproline (4R-FPro): Due to a stereoelectronic interaction known as the gauche effect, 4R-FPro strongly favors a Cγ-exo ring pucker, which in turn pre-organizes the backbone to favor the trans amide bond conformation.[2]

-

(4S)-Fluoroproline (4S-FPro): Conversely, 4S-FPro favors a Cγ-endo pucker, which stabilizes the cis amide bond conformation.[2]

This exquisite conformational control allows researchers to "lock" a peptide into a specific shape to enhance its biological activity or stability. For instance, incorporating 4R-FPro into collagen mimetic peptides leads to hyperstabilized triple helices.[9]

Caption: Conformational control of peptide bonds using fluorinated prolines.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The properties that make FAAs valuable in protein engineering also make them powerful tools for drug development.[1][15][16] The introduction of fluorine can fine-tune a drug candidate's profile to improve efficacy, safety, and dosing characteristics.

Modulating Pharmacokinetic (PK) and Pharmacodynamic (PD) Properties

-

Lipophilicity and Permeability: Fluorination generally increases lipophilicity, which can enhance a drug's ability to cross cell membranes. However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and off-target toxicity.[2]

-

Metabolic Stability: As mentioned, the strength of the C-F bond can block metabolic hotspots on a molecule, preventing enzymatic degradation and extending its circulating half-life.[1][2] This is particularly valuable for peptide drugs, which are often susceptible to rapid proteolysis.[1]

-

Binding Affinity: The electronic perturbations caused by fluorine can alter how a drug interacts with its biological target.[1] The electron-withdrawing nature of fluorine can change hydrogen bond donor/acceptor patterns or create favorable dipole-dipole or quadrupole interactions within a binding pocket, leading to increased potency and selectivity.[2][16]

Advanced Bio-orthogonal and Imaging Applications

The use of fluorine extends beyond physicochemical modulation into advanced in-vivo applications.

-

¹⁸F Positron Emission Tomography (PET) Imaging: The radioactive isotope ¹⁸F is a widely used positron emitter for PET imaging in clinical diagnostics, especially oncology.[] Synthesizing amino acids with an ¹⁸F label allows for the non-invasive visualization and tracking of amino acid metabolism in real-time.[17] These ¹⁸F-labeled amino acid tracers, such as ¹⁸F-FDOPA and ¹⁸F-FET, are crucial for diagnosing and staging certain types of tumors that exhibit upregulated amino acid transport.[17]

-

Metabolic Labeling: FAAs can be used as chemical reporters to study newly synthesized proteins.[18][19] Cells can be cultured with an FAA, which is incorporated into the proteome. This "tag" can then be detected, for instance, via ¹⁹F NMR or by using specific antibodies or chemical ligation methods, providing a snapshot of protein synthesis under various conditions.[19][20]

Part 4: Detailed Methodologies and Protocols

To ensure this guide is of practical value, we provide detailed, self-validating protocols for key experimental workflows.

Protocol: Biosynthetic Incorporation of Fluorinated Aromatic Amino Acids in E. coli

This protocol describes a standard method for producing a protein with a fluorinated tryptophan analog (e.g., 5-fluoro-L-tryptophan) using an E. coli tryptophan auxotroph strain.

Principle: An auxotrophic bacterial strain cannot synthesize a specific natural amino acid. By providing a fluorinated analog of that amino acid in the growth medium, the cell's translational machinery is forced to incorporate the unnatural analog into newly synthesized proteins.[9]

Materials:

-

E. coli Tryptophan Auxotroph Strain (e.g., ATCC 15769)

-

Luria-Bertani (LB) Medium

-

M9 Minimal Medium supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂

-

20 mg/mL solutions of 19 natural amino acids (excluding tryptophan)

-

5-fluoro-L-tryptophan (5FW)

-

IPTG (for inducible expression systems)

-

Appropriate antibiotic

Step-by-Step Methodology:

-

Starter Culture: Inoculate 10 mL of LB medium with the E. coli auxotroph strain containing your expression plasmid. Grow overnight at 37°C with shaking.

-

Depletion and Growth: Pellet the overnight culture by centrifugation (5,000 x g, 10 min). Wash the pellet twice with sterile M9 minimal medium to remove any residual LB and tryptophan.

-

Main Culture Inoculation: Resuspend the washed pellet in 1 L of M9 minimal medium. Add the 19-amino acid supplement and the appropriate antibiotic. Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

-